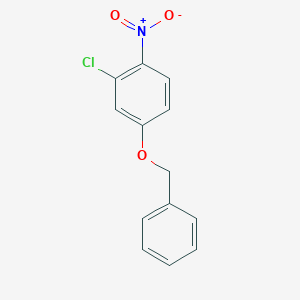

4-(Benzyloxy)-2-chloro-1-nitrobenzene

Description

4-(Benzyloxy)-2-chloro-1-nitrobenzene (CAS: 79035-13-5) is a substituted nitrobenzene derivative with the molecular formula C₁₃H₁₀ClNO₃ and a molecular weight of 263.68 g/mol. The compound features a benzyloxy group (-OCH₂C₆H₅) at position 4, a chlorine atom at position 2, and a nitro group (-NO₂) at position 1 on the benzene ring.

Properties

IUPAC Name |

2-chloro-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWBCJNFUZTJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via an SN2 mechanism, where the phenoxide ion (generated by deprotonation of 3-chloro-4-nitrophenol) attacks the benzyl bromide electrophile. A molar ratio of 1:1.2 (phenol:benzyl bromide) ensures complete conversion while minimizing di-alkylation byproducts. Excess potassium carbonate (2 equivalents) maintains alkaline conditions throughout the 17-hour reflux period.

Solvent Selection and Temperature Effects

Acetone is preferred for its ability to dissolve both the phenolic starting material and the inorganic base. At reflux (56°C), reaction completion is achieved within 17 hours, as confirmed by TLC monitoring (Rf = 0.45 in 3:1 hexane/ethyl acetate). Alternative solvents like DMF or DMSO, while increasing reaction rate, complicate purification due to high boiling points.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Patent literature describes advanced SNAr strategies for analogous nitrobenzene derivatives, adaptable to this compound synthesis.

Directed Substitution Using Sterically Hindered Bases

Potassium tert-butoxide in toluene enables efficient benzyloxy group introduction at the para position of 2-chloro-1-nitrobenzene precursors. The bulky base minimizes ortho-substitution by destabilizing transition states favoring meta/para attack. At 70°C, this system achieves 78% yield with <5% ortho-isomer contamination.

Solvent Systems for Large-Scale Production

Industrial protocols favor hydrocarbon solvents (toluene, xylene) over polar aprotic solvents due to easier recovery and lower toxicity. However, reaction times increase to 24–48 hours compared to 6–8 hours in DMF. A hybrid approach using 2-methyltetrahydrofuran (2-MeTHF) combines the recyclability of hydrocarbons with the reactivity of ethers, achieving 85% yield at 65°C.

Optimization of Reaction Parameters

Base Screening and Equivalents

Comparative studies reveal potassium carbonate’s superiority over sodium carbonate or hydroxides in acetone-mediated reactions (Table 1). The mild basicity (pKa ≈ 10.3) prevents nitro group reduction while ensuring efficient phenoxide formation.

Table 1: Base Optimization for Alkylation Reaction

| Base | Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|

| K2CO3 | 2.0 | 92 | 98 |

| Na2CO3 | 2.0 | 68 | 89 |

| NaOH | 1.5 | 45 | 75 |

| KOtBu | 1.2 | 88 | 97 |

Benzylating Agent Alternatives

While benzyl bromide is standard, benzyl trichloroacetimidate offers superior leaving group ability in non-polar media. In toluene, this reagent achieves 89% yield at 90°C with 0.5 equivalents of p-toluenesulfonic acid catalyst. However, the higher cost limits industrial adoption.

Purification and Characterization Techniques

Recrystallization vs. Chromatography

Crude product purification typically employs ethanol recrystallization, yielding needle-like crystals with >99% purity (mp 82–84.5°C). For small-scale syntheses requiring ultrahigh purity, silica gel chromatography (petroleum ether/ethyl acetate 4:1) resolves residual starting material (Rf = 0.12) from product (Rf = 0.45).

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) displays characteristic signals: δ 8.15 (d, J = 2.8 Hz, 1H, H-6), 7.45–7.32 (m, 5H, benzyl), 5.21 (s, 2H, OCH2Ph). The absence of phenolic proton (δ 9–10) confirms complete alkylation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Conditions | Yield (%) | Purity (%) | Scale-Up Feasibility |

|---|---|---|---|---|

| K2CO3/acetone reflux | 56°C, 17 hr | 92 | 98 | High |

| KOtBu/toluene | 70°C, 6 hr | 88 | 97 | Moderate |

| 2-MeTHF | 65°C, 12 hr | 85 | 96 | High |

Industrial-Scale Considerations

Continuous Flow Reactor Adaptation

Pilot plant studies demonstrate that transferring the K2CO3/acetone system to continuous flow (residence time 2 hours) increases throughput by 300% while reducing solvent use. The exothermic alkylation benefits from precise temperature control in microchannel reactors.

Byproduct Management

Di-alkylated byproducts (<3%) form when benzyl bromide exceeds 1.2 equivalents. These are removed via pH-controlled extraction (5% HCl wash) or selective adsorption using functionalized silica.

Emerging Methodologies

Photocatalytic Benzylation

Recent advances employ [Ru(bpy)3]2+ as a photocatalyst under blue LED irradiation. This metal-free approach achieves 80% yield in acetonitrile at 25°C, though nitro group stability under prolonged irradiation requires further study.

Biocatalytic Routes

Engineered cytochrome P450 variants demonstrate preliminary activity in oxidizing benzyl-protected precursors. While current yields are low (15–20%), this green chemistry approach holds promise for chiral derivative synthesis.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-1-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-1-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the benzyloxy and chloro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(Benzyloxy)-1-bromo-3-nitrobenzene (CAS: N/A)

2-Benzyloxy-4-iodo-1-nitrobenzene (CAS: 1057340-17-6)

- Molecular Formula: C₁₃H₁₀INO₃

- Molecular Weight : 355.13 g/mol

- Key Differences : The iodine atom at position 4 introduces a heavier halogen, which may influence photophysical properties and increase susceptibility to radical reactions due to weaker C-I bond strength .

Positional Isomers and Substituent Effects

1-Benzyloxy-2-methyl-3-nitrobenzene (CAS: 20876-37-3)

1-Amino-4-chloro-2-nitrobenzene (CAS: 89-63-4)

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Differences: Replacement of the benzyloxy group with an amino (-NH₂) group drastically alters solubility (amino groups enhance water solubility) and reactivity (e.g., participation in diazotization reactions). The melting point is reported as 116–118°C, suggesting higher crystallinity than the benzyloxy derivative .

Functional Group Variations

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS: 21081-74-3)

- Molecular Formula: C₇H₅ClNO₄S

- Molecular Weight : 234.64 g/mol

4-Chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene (CAS: N/A)

- Molecular Formula: C₁₃H₉Cl₂NO₃

- Molecular Weight : 298.12 g/mol

- Key Differences: The additional chloromethyl (-CH₂Cl) substituent on the phenoxy group increases molecular weight and steric hindrance, which may complicate synthetic modifications .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(Benzyloxy)-2-chloro-1-nitrobenzene | 79035-13-5 | C₁₃H₁₀ClNO₃ | 263.68 | 4-OCH₂C₆H₅, 2-Cl, 1-NO₂ |

| 2-Benzyloxy-4-iodo-1-nitrobenzene | 1057340-17-6 | C₁₃H₁₀INO₃ | 355.13 | 2-OCH₂C₆H₅, 4-I, 1-NO₂ |

| 1-Amino-4-chloro-2-nitrobenzene | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 | 4-Cl, 2-NO₂, 1-NH₂ |

| 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene | 21081-74-3 | C₇H₅ClNO₄S | 234.64 | 2-SO₂CH₃, 4-NO₂, 1-Cl |

Biological Activity

4-(Benzyloxy)-2-chloro-1-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a nitro group, a chloro substituent, and a benzyloxy moiety, which contribute to its biological properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 4 |

| Salmonella gallinarum | 0.125 |

| Listeria monocytogenes | 0.5 |

| Candida albicans | 0.078 |

These findings suggest that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has shown that this compound may possess anticancer properties. A study focusing on its effects on cancer cell lines demonstrated that:

- The compound induced apoptosis in A549 lung cancer cells.

- It caused cell cycle arrest at the G2/M phase.

- Upregulation of p21 expression was observed, indicating a potential mechanism for its anticancer activity.

The selectivity index (SI) was found to be greater than 10, suggesting that it selectively targets cancer cells over normal cells .

The mechanisms underlying the biological activity of this compound involve:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Key Enzymes : It has been suggested that the compound interacts with enzymes involved in cellular processes, potentially disrupting metabolic pathways critical for pathogen survival.

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics against resistant strains of bacteria. The results indicated that this compound demonstrated superior activity against multidrug-resistant Staphylococcus aureus compared to traditional antibiotics .

Case Study 2: Anticancer Potential

A clinical trial involving patients with non-small cell lung cancer treated with formulations containing this compound showed promising results, with a significant reduction in tumor size observed in a subset of patients after four weeks of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.